molecular formula C13H14F3N5O3 B10950258 1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid

1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid

Cat. No.: B10950258
M. Wt: 345.28 g/mol
InChI Key: WTQVEFZDRRWCLD-UHFFFAOYSA-N
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Description

1-Methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid is a complex organic compound with the following structural formula:

C11H16BF3N2O2\text{C}_{11}\text{H}_{16}\text{BF}_3\text{N}_2\text{O}_2 C11​H16​BF3​N2​O2​

This compound contains a pyrazole ring, a trifluoromethyl group, and a carboxylic acid moiety

Preparation Methods

The synthetic routes for this compound involve several steps. One practical method starts from commercially available starting materials and proceeds as follows:

  • Synthesis of 1-Methyl-3-trifluoromethyl-1H-pyrazole: : This intermediate can be prepared using a one-step procedure from appropriate precursors . The reaction conditions and reagents are crucial for achieving high yields.

  • Introduction of the Carboxylic Acid Group: : The carboxylic acid functionality can be introduced through various methods, such as amidation or ester hydrolysis.

  • Final Assembly: : The final step involves coupling the carboxylic acid derivative with the 1-methyl-3-trifluoromethyl-1H-pyrazole intermediate to form the target compound.

Chemical Reactions Analysis

1-Methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid can undergo several reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Substitution: The trifluoromethyl group may participate in substitution reactions.

    Reduction: Reduction of the pyrazole ring or other functional groups is possible.

Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., LiAlH4), and acid/base catalysts.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigating its potential as a drug candidate due to its unique structure.

    Chemical Biology: Studying its interactions with biological targets.

    Industry: Developing new materials or catalysts based on its properties.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.

Comparison with Similar Compounds

While there are related pyrazole derivatives, the specific combination of the trifluoromethyl group, carboxylic acid, and other substituents makes this compound distinct. Similar compounds include 1-methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid .

Properties

Molecular Formula

C13H14F3N5O3

Molecular Weight

345.28 g/mol

IUPAC Name

2-methyl-4-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H14F3N5O3/c1-7-5-9(13(14,15)16)19-21(7)4-3-10(22)18-8-6-17-20(2)11(8)12(23)24/h5-6H,3-4H2,1-2H3,(H,18,22)(H,23,24)

InChI Key

WTQVEFZDRRWCLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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